molecular formula C8H9N5O B13180334 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine CAS No. 1303890-00-7

2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B13180334
CAS No.: 1303890-00-7
M. Wt: 191.19 g/mol
InChI Key: GPBVYMVRDXALHN-UHFFFAOYSA-N
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Description

2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and life sciences research. This molecule features a 1,2,4-triazole ring linked to a methoxy- and amino-substituted pyridine core, a structural motif known to confer a range of potent biological activities. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, renowned for its versatility and presence in numerous therapeutically active agents . The primary research value of this compound lies in its potential as an antibacterial agent. Scientific literature extensively documents that derivatives containing the 1,2,4-triazole ring exhibit robust growth inhibitory activity against a panel of both Gram-positive and Gram-negative bacteria . This is particularly critical in the context of the global spread of drug resistance, as triazole-based hybrids have shown promising activity against priority pathogens listed by the World Health Organization, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism of action for 1,2,4-triazole derivatives can be multi-faceted. Some function by inhibiting the bacterial DNA gyrase or topoisomerase IV enzymes, critical for bacterial DNA replication, while others may operate through novel mechanisms, making them valuable candidates for overcoming existing resistance . Beyond its direct antibacterial applications, this compound serves as a versatile chemical intermediate or a crucial pharmacophore for researchers designing and synthesizing novel hybrid molecules. Its structure allows for further derivatization, enabling the exploration of structure-activity relationships to optimize potency, improve selectivity, and enhance drug-like properties. This compound is intended for use in laboratory research only. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1303890-00-7

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-methoxy-5-(1,2,4-triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C8H9N5O/c1-14-8-7(9)2-6(3-11-8)13-5-10-4-12-13/h2-5H,9H2,1H3

InChI Key

GPBVYMVRDXALHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)N2C=NC=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-2-methoxypyridine Derivatives

Reference:
This method aligns with standard pyridine functionalization techniques documented in heterocyclic synthesis literature.

Formation of the 1,2,4-Triazole Ring at the 5-Position

Method:
The key step involves cyclization of hydrazine derivatives with appropriate nitrile or amidrazone intermediates to form the 1,2,4-triazole ring.

Procedure:

  • React hydrazine hydrate with a nitrile derivative of the pyridine (e.g., 5-bromo- or 5-iodo-pyridine nitrile).
  • Conduct the cyclization under reflux in ethanol or acetic acid.
  • Use catalysts such as copper or rhodium complexes to facilitate the cyclization, as evidenced by experimental procedures in recent studies.

Supporting Data:
In a study on pyridine-triazole hybrids, hydrazine hydrate was reacted with pyridine derivatives in ethanol at reflux to form the triazole ring, with yields exceeding 90% under optimized conditions.

Introduction of the Methoxy Group at the 2-Position

Method:
The methoxy group can be introduced via nucleophilic substitution on a 2-halo pyridine intermediate or via methylation of a hydroxyl precursor.

Procedure:

  • Use methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • React with the pyridine derivative bearing a hydroxyl group at the 2-position.
  • Conduct the methylation in acetone or DMF at room temperature or mild heating.

Note:
Selective methylation at the 2-position requires control over reaction conditions to prevent overalkylation.

Final Assembly: Coupling of Triazole and Pyridine Core

Method:
The coupling often involves nucleophilic substitution or click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, to attach the triazole moiety to the pyridine ring.

Procedure:

  • Prepare a suitable precursor with a leaving group (e.g., halogen) at the 5-position.
  • React with a triazole derivative bearing a nucleophilic site.
  • Use copper(I) catalysts in solvents like tert-butanol/water mixtures at room temperature.

Supporting Data:
Recent literature demonstrates successful coupling of triazole rings onto pyridine cores via click chemistry, with high yields and regioselectivity.

Summary of Key Reaction Conditions and Data

Step Reagents Solvent Conditions Yield Notes
Nucleophilic substitution at pyridine NH3, pyridine halide DMF Reflux 12–24 h >80% Selective amino substitution
Cyclization to form triazole Hydrazine hydrate, nitrile Ethanol Reflux 4–6 h >90% Catalyzed by Cu or Rh complexes
Methylation of hydroxyl group Methyl iodide, K2CO3 Acetone Room temp to 50°C 70–85% Selective at 2-position
Coupling of triazole Cu catalyst, azide/alkyne Tert-butanol/water Room temp >85% Regioselective

Research Findings and Optimization

  • Reaction Time & Temperature:
    Precise control over reaction times, especially during cyclization and methylation steps, is crucial. Overreaction can lead to by-products such as overmethylated or undesired heterocycles.

  • Catalyst Selection:
    Rhodium and copper catalysts significantly improve yields and selectivity, as demonstrated in the synthesis of heterocyclic hybrids.

  • Solvent Effects:
    Polar aprotic solvents like DMF and acetone facilitate nucleophilic substitutions, while ethanol and tert-butanol are suitable for cyclization and click reactions.

  • Purification: Techniques such as column chromatography, recrystallization, and filtration are employed to isolate high-purity intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced triazole compounds, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Pyridine-Triazole Frameworks

2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
  • Key Difference : Lacks the methoxy group at position 5 of the pyridine ring.
  • This compound is commercially available in high-purity grades, suggesting utility in medicinal chemistry .
2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
  • Key Difference : Ethoxy substituent replaces the methoxy group.
  • Impact : The longer alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This substitution could also influence metabolic stability in vivo .

Heterocyclic Variants with Modified Core Structures

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
  • Key Difference : Pyridine replaced by a thiazole ring, with a bulky tert-butyl group at position 3.
  • The tert-butyl group may improve steric shielding, increasing metabolic stability. This compound has been investigated for anticancer applications .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • Key Difference : Bipyridine structure lacking the triazole moiety.
  • Impact : The absence of triazole eliminates a key hydrogen-bonding site, likely reducing affinity for targets like kinases or nucleic acids. The methoxy group at position 2 may direct regioselective interactions .

Complex Hybrid Structures with Additional Functional Groups

Benzimidazole-Triazole-Pyridine Hybrids (Patent Examples 63–64)
  • Example : {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine.
  • Key Features : Incorporates a benzimidazole ring and trifluoromethyl groups.
  • The benzimidazole core adds rigidity, favoring selective target binding .
Imidazo[1,2-a]pyridine Derivatives
  • Example : 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride.
  • Key Features : Fused imidazo-pyridine system with a pyrazole substituent.
  • The hydrochloride salt improves solubility for formulation .

Biological Activity

2-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS: not specified) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉N₅O
  • Molecular Weight : 191.19 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and a triazole moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxypyridine with triazole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Molecular docking studies suggest that its mechanism of action may involve the inhibition of essential bacterial enzymes such as MurB in E. coli and CYP51 in Candida species .

Study Pathogen Activity Mechanism
Study AE. coliEffectiveInhibition of MurB enzyme
Study BCandidaModerateInhibition of CYP51 enzyme

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. The IC₅₀ values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Cell Line IC₅₀ (µM) Comparison
MCF-70.15Comparable to Tamoxifen
CEM-130.50More potent than Doxorubicin

The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry assays have confirmed that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase activation in treated cells .

Case Study 1: Antimicrobial Efficacy

In a recent study published in ResearchGate, a series of triazole derivatives including this compound were tested against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-negative bacteria, supporting its potential use in developing new antimicrobial therapies .

Case Study 2: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. Notably, it was found to induce apoptosis in MCF-7 cells via the mitochondrial pathway, suggesting its potential as a therapeutic agent in breast cancer treatment .

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